molecular formula C8H11F3N4O2 B2499392 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101199-43-1

4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2499392
CAS No.: 2101199-43-1
M. Wt: 252.197
InChI Key: PZGNXBRQPKXFNX-UHFFFAOYSA-N
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Description

4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2,2,2-trifluoroethyl bromide.

    Amination and Hydroxyethylation: The amino and hydroxyethyl groups are introduced through reactions with appropriate amines and alcohols, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the trifluoroethyl group can enhance its metabolic stability and bioavailability, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, which could be useful in treating various diseases.

Industry

In industrial applications, the compound might be used in the development of agrochemicals, pharmaceuticals, or specialty chemicals. Its unique structure could impart desirable properties to products such as herbicides, fungicides, or polymer additives.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide would depend on its specific application. Generally, it could interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group may enhance binding affinity and selectivity, while the hydroxyethyl and amino groups could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1H-pyrazole-5-carboxamide: Lacks the trifluoroethyl and hydroxyethyl groups, potentially resulting in different reactivity and biological activity.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the amino and hydroxyethyl groups, which may affect its chemical properties and applications.

    N-(2-Hydroxyethyl)-1H-pyrazole-5-carboxamide: Lacks the trifluoroethyl group, which could influence its stability and bioavailability.

Uniqueness

The combination of the trifluoroethyl, hydroxyethyl, and amino groups in 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide makes it unique. This specific arrangement of functional groups can impart distinct chemical reactivity and biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-amino-N-(2-hydroxyethyl)-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O2/c9-8(10,11)4-15-6(5(12)3-14-15)7(17)13-1-2-16/h3,16H,1-2,4,12H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGNXBRQPKXFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1N)C(=O)NCCO)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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